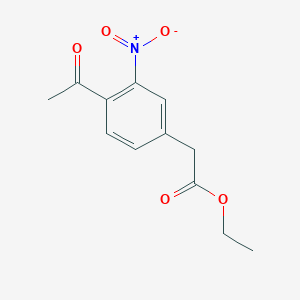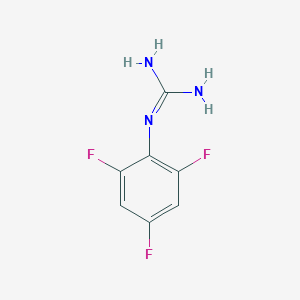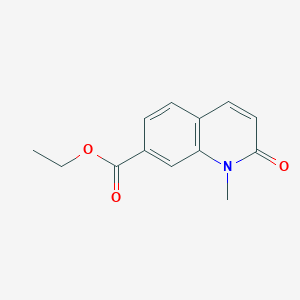![molecular formula C15H19NO5 B13676478 (S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one](/img/structure/B13676478.png)
(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of a chiral amino alcohol with a benzyl-protected carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of oxazolidinones, including (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its antibacterial properties, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one involves its interaction with molecular targets such as enzymes or bacterial ribosomes. In medicinal applications, it acts as a protein synthesis inhibitor by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: An older oxazolidinone used as a second-line treatment for tuberculosis.
Uniqueness
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is unique due to its specific chiral centers, which provide high stereoselectivity in asymmetric synthesis. Its dual hydroxyl groups also offer additional sites for chemical modification, enhancing its versatility in various applications .
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
4-benzyl-3-(3,5-dihydroxypentanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO5/c17-7-6-13(18)9-14(19)16-12(10-21-15(16)20)8-11-4-2-1-3-5-11/h1-5,12-13,17-18H,6-10H2 |
InChI-Schlüssel |
NXBZPQIFYAKXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)CC(CCO)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)

![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)


![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
